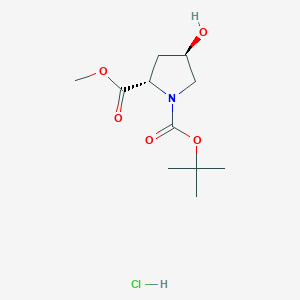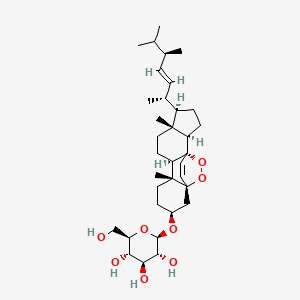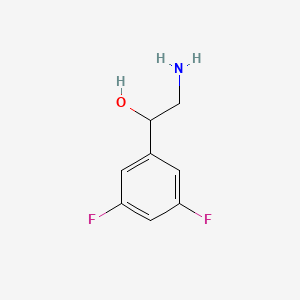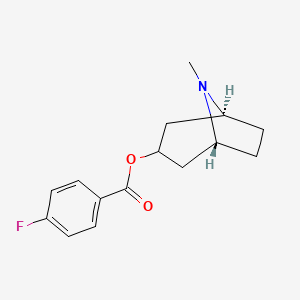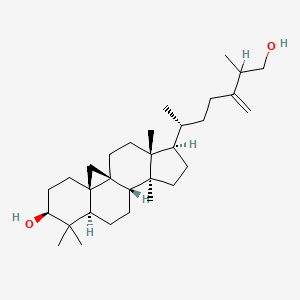
24-Methylenecycloartane-3beta,26-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 24-Methylenecycloartane-3beta,26-diol involves complex chemical processes. A notable method includes the acid-catalyzed isomerization of 24-methylenecycloartanol, which yields various isomers including cyclosadol and isocyclosadol among others, highlighting the phytochemical significance of these isomers (Shimizu et al., 1984). Additionally, a chemical method for the separation of 24-methylenecycloartanol from cycloartenol has been developed, demonstrating practicality for large-scale separation (Lee et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound is complex and contributes to its unique properties. Research on cycloartane-type triterpenes and saponins from various plants has helped elucidate the structural nuances of compounds similar to this compound, showcasing the diversity and complexity of these molecules (Yoshikawa et al., 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including isomerization and oxidation, which have been studied to understand its reactivity and transformation into other compounds. The biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides demonstrates the metabolic pathways that can alter the structure and function of such compounds (Akihisa et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments. Although specific studies on these properties are scarce, general research on cycloartane-type compounds provides insights into the physical characteristics that can be expected for this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, play a crucial role in the applications and handling of this compound. Studies on the microbial transformation of cycloartanol and 24-methylenecycloartanol reveal the chemical versatility and potential of these compounds for further chemical modifications (Wang et al., 1990).
Aplicaciones Científicas De Investigación
Biotransformation : A study by Akihisa et al. (2006) investigated the biotransformation of cycloartane-type triterpenes, including 24-methylenecycloartanol, by the fungus Glomerella fusarioides. This research contributes to understanding the metabolic pathways and potential bioactive derivatives of such compounds (Akihisa et al., 2006).
Cytotoxicity : Shen et al. (2008) isolated cycloartane-type triterpenoids from the resinous exudates of Commiphora opobalsamum, assessing their cytotoxicity against human prostate tumor cell lines. These findings suggest potential applications in cancer therapy (Shen et al., 2008).
Insecticidal Activity : The leaf and fruit extracts of Trichilia pallida Swartz, containing compounds like 24-methylenecycloarta-3beta-26-diol, showed insecticidal activity against the tomato leafminer, Tuta absoluta. This indicates potential applications in agricultural pest control (Cunha et al., 2008).
Chemical Analysis and Separation : Research by Silva et al. (2005) on propolis from Teresina, Brazil, identified cycloartane triterpenoids including 24-methylenecycloartane-3b,26-diol. Such studies are crucial for chemical characterization and potential medicinal uses of natural products (Silva et al., 2005).
Angiogenesis Inhibition : Lee et al. (2012) discovered cycloartane-type triterpenes in Homonoia riparia with inhibitory effects on VEGF-induced angiogenesis, suggesting therapeutic potential in diseases involving abnormal angiogenesis (Lee et al., 2012).
Cancer Chemoprevention : A study by Kikuchi et al. (2007) on cycloartane-type triterpenoids revealed their inhibitory effects on Epstein-Barr virus early antigen activation and nitric oxide donors. This suggests applications in cancer chemoprevention (Kikuchi et al., 2007).
Mecanismo De Acción
Target of Action
24-Methylenecycloartane-3beta,26-diol is a natural product
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Understanding the compound’s interaction with its targets and any resulting changes requires further investigation.
Propiedades
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-7-hydroxy-6-methyl-5-methylideneheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3/t21-,22?,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNLYSDSXGHFE-FOFJNXILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)


